

Application Note: Solid-Phase Synthesis of Fmoc-N-Me-Thr(tBu)-OH

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Compound of Interest		
Compound Name:	Fmoc-Thr(TBDMS)-OH	
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Abstract

N-methylation of amino acids is a critical modification in peptide-based drug design, often leading to improved metabolic stability, cell permeability, and conformational control. This document provides a detailed protocol for the synthesis of Fmoc-N-Me-Thr(tBu)-OH from its precursor, Fmoc-Thr(tBu)-OH, utilizing a solid-phase approach. The methodology is based on the Biron-Kessler method, employing a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. This strategy allows for efficient N-methylation with high yield and purity. Two common methylating agents, dimethyl sulfate and methyl iodide, are compared.

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a widely used strategy to enhance the therapeutic properties of peptides. N-methylation can protect against enzymatic degradation, modulate receptor affinity and selectivity, and improve pharmacokinetic profiles. The synthesis of Fmoc-protected N-methylated amino acids is therefore of significant interest for solid-phase peptide synthesis (SPPS). This application note details a robust and reproducible solid-phase protocol for the preparation of Fmoc-N-Me-Thr(tBu)-OH, a valuable building block for the synthesis of complex peptides.



Overall Reaction Scheme Experimental Protocols

This protocol is adapted from the work of Román et al. (2023).[1][2]

Materials:

- Fmoc-Thr(tBu)-OH
- 2-chlorotrityl chloride (2-CTC) resin
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Piperidine
- o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
- 2,4,6-Collidine
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)
- 2-Mercaptoethanol
- Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
- Diisopropylethylamine (DIEA)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Methanol (MeOH)
- Acetonitrile (ACN)



Water

Protocol:

- Loading of Fmoc-Thr(tBu)-OH onto 2-CTC Resin:
 - Swell 2-CTC resin in DCM for 30 minutes.
 - Dissolve Fmoc-Thr(tBu)-OH (4 equivalents) and DIEA (8 equivalents) in DCM.
 - Add the amino acid solution to the resin and shake for 2 hours at room temperature.
 - Cap any remaining active sites on the resin by adding methanol (0.8 mL per gram of resin) and shaking for 30 minutes.
 - Wash the resin with DCM (3x), DMF (3x), and DCM (3x).
- · Fmoc Deprotection:
 - Treat the resin with 20% piperidine in DMF (v/v) for 10 minutes.
 - Repeat the treatment with fresh 20% piperidine in DMF for 10 minutes.
 - Wash the resin with DMF (5x) and DCM (5x).
- o-Nitrobenzenesulfonyl (o-NBS) Protection:
 - Swell the resin in DCM.
 - Add a solution of o-NBS-Cl (4 equivalents) and 2,4,6-collidine (4 equivalents) in DCM.
 - Shake for 2 hours at room temperature.
 - Wash the resin with DCM (5x).
- N-Methylation:
 - Strategy A: Using Dimethyl Sulfate



- Add a solution of DBU (5 equivalents) and dimethyl sulfate (10 equivalents) in DMF to the resin.
- Shake for 10 minutes at room temperature. Repeat this step once.
- Strategy B: Using Methyl Iodide
 - Add a solution of DBU (5 equivalents) and methyl iodide (10 equivalents) in DMF to the resin.
 - Shake for 10 minutes at room temperature. Repeat this step once.
- Wash the resin with DMF (5x).
- o-NBS Deprotection:
 - Add a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in DMF.
 - Shake for 5 minutes at room temperature. Repeat this step once.
 - Wash the resin with DMF (5x) and DCM (5x).
- Fmoc Protection:
 - Add a solution of Fmoc-OSu (5 equivalents) and DIEA (10 equivalents) in DCM.
 - Shake for 2 hours at room temperature.
 - Wash the resin with DCM (5x), DMF (5x), and DCM (5x).
- Cleavage from Resin:
 - Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours at room temperature.
 - Filter the resin and collect the filtrate.
 - Precipitate the product by adding cold diethyl ether.



o Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

Data Presentation

The following table summarizes the quantitative data for the synthesis of Fmoc-N-Me-Thr(tBu)-OH using the two different methylating agents as reported by Román et al. (2023).[1][2]

Parameter	Strategy A (Dimethyl Sulfate)	Strategy B (Methyl lodide)
Starting Material	Fmoc-Thr(tBu)-OH	Fmoc-Thr(tBu)-OH
Methylating Agent	Dimethyl sulfate	Methyl iodide
Base	DBU	DBU
Solvent	DMF	DMF
Theoretical Yield (%)	95	92
Purity (%)	>95	>95

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of Fmoc-N-Me-Thr(tBu)-OH.



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Caption: Solid-phase synthesis workflow for Fmoc-N-Me-Thr(tBu)-OH.

Conclusion



The described solid-phase protocol provides an efficient and high-yielding method for the synthesis of Fmoc-N-Me-Thr(tBu)-OH. This approach, utilizing a 2-CTC resin, allows for the straightforward purification of the final product by simple precipitation. Both dimethyl sulfate and methyl iodide are effective methylating agents in this procedure, affording the desired product in high purity. This methodology is well-suited for the routine laboratory synthesis of this and other Fmoc-protected N-methylated amino acids for use in peptide research and development.

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References

- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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